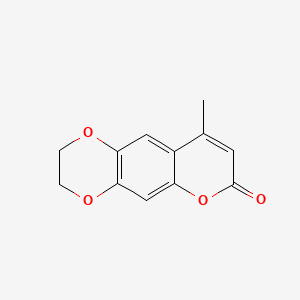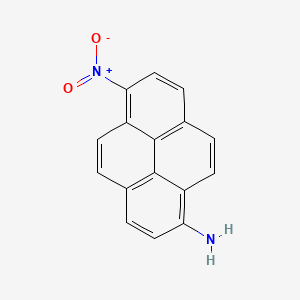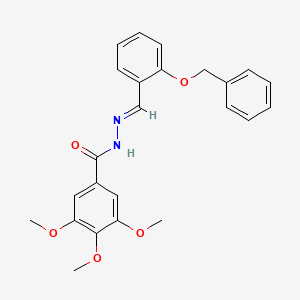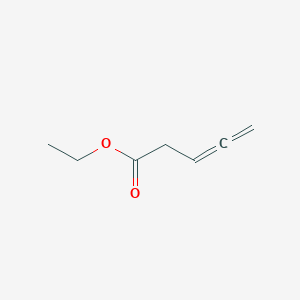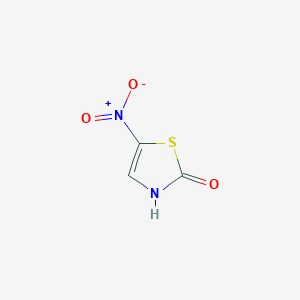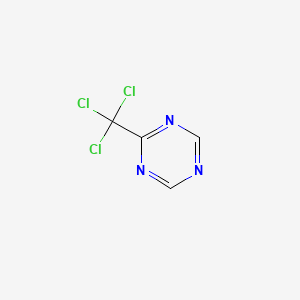![molecular formula C22H16N6O9S2 B1655060 2,7-Naphthalenedisulfonic acid, 4-amino-5-hydroxy-3-[(4-nitrophenyl)azo]-6-(phenylazo)- CAS No. 3121-74-2](/img/structure/B1655060.png)
2,7-Naphthalenedisulfonic acid, 4-amino-5-hydroxy-3-[(4-nitrophenyl)azo]-6-(phenylazo)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Amido Black 10B (acid form) is a bis(azo) compound that is naphthalene-2,7-disulfonic acid in which the hydrogens at positions 3, 4, 5, and 6 are replaced by (p-nitrophenyl)azo, amino, hydroxy, and phenylazo groups, respectively. A biological stain, it can be used interchangeably with its disodium salt, Amido Black 10B. It has a role as a histological dye. It is a bis(azo) compound, a C-nitro compound, a member of naphthols and an aminonaphthalenesulfonic acid. It is a conjugate acid of a 4-amino-5-hydroxy-3-[(p-nitrophenyl)azo]-6-(phenylazo)-naphthalene-2,7-disulfonate.
A dye used to stain proteins in electrophoretic techniques. It is used interchangeably with its acid form.
Applications De Recherche Scientifique
Synthesis and Characterization in Metal Complexes
- Application in Synthesizing Azo-Linked Schiff Base Ligands and Metal Complexes : This compound has been used in the synthesis of new azo-linked Schiff base ligands and their metal complexes, including cobalt(II), copper(II), and nickel(II). These complexes were characterized by various spectroscopic methods, revealing that they comprised six-membered rings due to intramolecular hydrogen bonding. The results suggested the potential for mononuclear Schiff base ligands with an ONO donor set (Tunçel & Serin, 2006).
Histological Studies
- Histological Studies and Dyeing Properties : The compound has been explored for its histological activity. Novel azo ligands synthesized using this compound have shown promising histological studies results, indicating favorable dyeing properties with certain tissues. This suggests its potential applications in histology and tissue staining (Tunçel et al., 2008).
Analytical Applications
- In Quantification of Polyphenols : The compound has been critically studied for its use in quantifying polyphenols content in aqueous extracts of plants. The reaction mechanism involved with this compound suggests potential applications in analytical chemistry, particularly in determining polyphenols concentration in plant extracts (da Silva et al., 2013).
Pharmaceutical Research
- Potential Anti-AIDS Agents : Derivatives of this compound have been synthesized and evaluated for inhibitory effects on HIV. They demonstrated promising results in inhibiting virus-induced cytopathogenicity, HIV-1 giant cell formation, and HIV-1 reverse transcriptase activity. This highlights its potential as a lead compound in anti-HIV research (Mohan et al., 1991).
Propriétés
Numéro CAS |
3121-74-2 |
|---|---|
Formule moléculaire |
C22H16N6O9S2 |
Poids moléculaire |
572.5 |
Nom IUPAC |
4-amino-5-hydroxy-3-[(4-nitrophenyl)diazenyl]-6-phenyldiazenylnaphthalene-2,7-disulfonic acid |
InChI |
InChI=1S/C22H16N6O9S2/c23-19-18-12(11-17(39(35,36)37)21(22(18)29)27-24-13-4-2-1-3-5-13)10-16(38(32,33)34)20(19)26-25-14-6-8-15(9-7-14)28(30)31/h1-11,29H,23H2,(H,32,33,34)(H,35,36,37) |
Clé InChI |
HKJKONMZMPUGHJ-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)N=NC2=C(C3=C(C(=C(C=C3C=C2S(=O)(=O)O)S(=O)(=O)O)N=NC4=CC=C(C=C4)[N+](=O)[O-])N)O |
SMILES canonique |
C1=CC=C(C=C1)N=NC2=C(C3=C(C(=C(C=C3C=C2S(=O)(=O)O)S(=O)(=O)O)N=NC4=CC=C(C=C4)[N+](=O)[O-])N)O |
Autres numéros CAS |
3121-74-2 |
Numéros CAS associés |
1064-48-8 (Parent) |
Synonymes |
Amido Black Amido Black, Dilithium salt Amido Black, Sodium salt Black, Amido C.I. 20470 C.I. Acid Black 1 C.I.-20470 C.I.20470 |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







